ONO-AE3-208, specifically in its sodium salt form, is a selective antagonist for the prostaglandin E2 receptor subtype 4 (EP4). This compound has garnered attention in pharmacological research due to its role in modulating various physiological processes mediated by the EP4 receptor. The sodium salt form enhances its solubility and bioavailability, making it more suitable for experimental applications.
ONO-AE3-208 was developed by Ono Pharmaceutical Co., Ltd., based in Osaka, Japan. The compound is characterized by its high affinity for the EP4 receptor, with a binding affinity constant () of approximately 1.3 nM. It exhibits lower potency against other receptors such as EP3, FP, and TP, with values of 30 nM, 790 nM, and 2,400 nM respectively .
ONO-AE3-208 falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is classified as a selective prostaglandin E2 receptor antagonist. Its primary mechanism involves blocking the EP4 receptor, which is implicated in various inflammatory and pain pathways.
Technical details regarding specific reaction conditions (temperature, time) are generally proprietary to manufacturing companies like Ono Pharmaceutical .
The molecular formula of ONO-AE3-208 is , and its structure includes a sulfonamide moiety that contributes to its receptor binding characteristics. The compound features a complex arrangement of functional groups that facilitate interaction with the EP4 receptor.
ONO-AE3-208 primarily acts through competitive inhibition at the EP4 receptor. In vitro studies have demonstrated that it can effectively block the signaling pathways activated by prostaglandin E2:
Technical details about specific reaction kinetics or binding assays are often derived from experimental studies utilizing cell lines expressing the EP4 receptor .
The mechanism of action of ONO-AE3-208 involves:
Data from various studies indicate that this antagonist can significantly alter physiological responses in animal models subjected to inflammatory stimuli .
Relevant data regarding these properties are essential for researchers considering ONO-AE3-208 for experimental use .
ONO-AE3-208 is primarily used in research settings to study the role of the EP4 receptor in various biological processes:
ONO-AE3-208 (sodium salt) is chemically designated as 4-(4-cyano-2-(2-(4-fluoronaphthalen-1-yl)propanamido)phenyl)butanoic acid sodium salt, with the molecular formula C₂₄H₂₀FN₂O₃Na and a molecular weight of 426.43 g/mol. This synthetic organic compound features a naphthalene fluorinated core linked to a cyano-substituted phenylbutanoic acid moiety through a propanamide bridge – a configuration optimized for high-affinity interaction with the EP4 receptor binding pocket [5] [9]. The sodium salt formation occurs at the terminal carboxylic acid group, significantly improving solubility in physiological buffers compared to the free acid form. While the free acid form shows solubility limited to approximately 2 mg/mL in water, conversion to the sodium salt enables aqueous solubility exceeding 40 mg/mL, facilitating in vivo administration and bioavailability studies [5] [10].
Functionally, ONO-AE3-208 demonstrates exceptional selectivity for the EP4 receptor subtype within the prostanoid receptor family. Binding affinity studies reveal a Ki value of 1.3 nM for human EP4 receptors, substantially lower than its affinities for related prostanoid receptors: EP3 (Ki = 30 nM), FP (Ki = 790 nM), and TP (Ki = 2400 nM). Crucially, it exhibits negligible binding (Ki >10 μM) to EP1, EP2, DP, and IP receptors, confirming its exceptional subtype specificity [1] [8] [9]. This pharmacological profile positions ONO-AE3-208 as a gold standard antagonist for dissecting EP4-mediated signaling pathways.
The compound exerts its functional effects by competitively inhibiting PGE2 binding to EP4 receptors, thereby blocking downstream Gαs-mediated cAMP production. This antagonism translates to measurable cellular effects including suppression of PGE2-induced IL-8 production in colonic epithelial cells (IC₅₀ ≈ 10 nM) and inhibition of cancer cell migration and invasion in vitro at concentrations as low as 0.1 μM [1] [6]. Importantly, these effects occur without significant cytotoxicity at pharmacologically relevant concentrations, highlighting its utility as a specific molecular probe.
Table 1: Receptor Binding Profile of ONO-AE3-208 [1] [2] [5]
Receptor Subtype | Ki Value (nM) | Receptor Class | Physiological Function |
---|---|---|---|
EP4 | 1.3 | Prostanoid | cAMP elevation, inflammation, cancer progression |
EP3 | 30 | Prostanoid | Smooth muscle contraction |
FP | 790 | Prostanoid | Smooth muscle contraction |
TP | 2400 | Prostanoid | Platelet aggregation, vasoconstriction |
EP1, EP2, DP, IP | >10,000 | Prostanoid | Various physiological functions |
The development of ONO-AE3-208 emerged from concerted efforts in the early 2000s to target specific prostaglandin signaling pathways implicated in inflammatory disorders and cancer progression. Researchers at ONO Pharmaceutical Co., Ltd. spearheaded this initiative, building upon foundational discoveries that identified the EP4 receptor as a key mediator of PGE2's tumor-promoting and inflammatory effects [1] [5]. The compound designation "AE3-208" reflects its position within a systematic chemical optimization program aimed at achieving unprecedented selectivity for EP4 over other prostanoid receptors – a challenge that had limited previous pharmacological approaches.
The discovery process employed structure-activity relationship (SAR) studies centered on modifying existing prostaglandin receptor antagonists. Key structural innovations included introducing the 4-fluoronaphthalene moiety to enhance hydrophobic interactions within the EP4 binding pocket and incorporating the cyano group ortho to the aniline nitrogen to improve receptor specificity. These modifications significantly reduced cross-reactivity with FP and TP receptors that had plagued earlier compounds [1] [9]. The program culminated in the selection of ONO-AE3-208 as a clinical candidate based on its balanced profile of high affinity (EP4 Ki = 1.3 nM), selectivity (>10,000-fold over EP1, EP2, DP, and IP receptors), and favorable pharmacokinetic properties, including oral bioavailability in murine models [5] [10].
The first comprehensive biological characterization emerged in landmark publications between 2002-2006. Kabashima et al. (2002) demonstrated its efficacy in suppressing colitis in murine models, establishing its anti-inflammatory potential [1]. Ma et al. (2006) provided pivotal evidence of its metastasis-suppressing activity in breast cancer models, revealing that EP4 antagonism could significantly reduce mammary tumor metastasis without affecting primary tumor growth [1]. These findings catalyzed broader investigation into EP4 as a therapeutic target beyond inflammation, extending into oncology applications where PGE2 signaling was increasingly recognized as a tumor microenvironment modulator [6] [10].
The therapeutic targeting of EP4 receptors with ONO-AE3-208 represents a strategic approach to modulating pathological processes in inflammation and cancer with high molecular precision. The biological significance stems from the EP4 receptor's unique signaling properties and its overexpression in disease contexts. Unlike other prostanoid receptors that primarily signal through Gαq or Gαi subunits, EP4 couples predominantly to Gαs, activating cAMP-dependent pathways that exhibit complex temporal regulation. Chronic EP4 activation promotes sustained transcription of pro-inflammatory mediators through cAMP-mediated induction of ICER (Inducible cAMP Early Repressor) and other transcriptional regulators [1] [8].
In inflammatory pathologies such as colitis, PGE2-EP4 signaling in intestinal epithelial cells induces interleukin-8 (IL-8) production, a potent neutrophil chemoattractant that amplifies mucosal inflammation. ONO-AE3-208 potently inhibits this response (IC₅₀ ≈ 10 nM in Caco-2 cells), providing a mechanism-based approach to interrupting the cycle of inflammation and tissue damage [1] [10]. In vivo studies confirm that oral administration of ONO-AE3-208 (10 mg/kg/day) significantly attenuates dextran sulfate sodium (DSS)-induced colitis in murine models, with effects comparable to EP4 genetic knockout. Mechanistically, this protection involves suppression of CD4+ T cell activation and modulation of mucosal immune responses [1] [8].
In oncology, EP4 targeting addresses multiple hallmarks of cancer progression. Tumor-derived PGE2 engages EP4 receptors on both malignant and stromal cells, activating pathways that promote:
Table 2: In Vitro Effects of ONO-AE3-208 in Disease Models [1] [6] [7]
Cell Type | Induction Stimulus | ONO-AE3-208 Concentration | Observed Effect |
---|---|---|---|
Colonic epithelial cells (Caco-2) | PGE2 (1 μM) | 1-100 nM | Inhibition of IL-8 production |
Prostate cancer cells (PC3) | Basal migration | 0.1-10 μM | Dose-dependent suppression of migration (50-90% inhibition) |
Human umbilical vein endothelial cells (HUVEC) | IL-1β (1 ng/mL) | 1-10 μM | 53-75% inhibition of migration |
Natural killer T cells | PGE2-mediated suppression | 10 μM | Reversal of activation inhibition |
Intestinal mucosal cells | PGE2 signaling | 10 μM | Suppression of exosome-mediated NKT cell inhibition |
The compound's efficacy extends to diverse cancer models. In prostate cancer, ONO-AE3-208 significantly reduces bone metastasis in intracardiac injection models, with median metastasis formation time extended from 21 days in controls to 29 days in treated animals [6]. Similarly, in breast cancer models, it reduces mammary tumor metastasis by inhibiting both tumor cell invasiveness and host stromal responses [1]. Beyond epithelial cancers, EP4 antagonism shows promise in vascular pathologies. Yokoyama et al. demonstrated that ONO-AE3-208 attenuates aortic aneurysm formation in murine models by inhibiting EP4-mediated elastin degradation and inflammatory cell infiltration, suggesting applications in vascular remodeling diseases [7].
Table 3: Preclinical Findings with ONO-AE3-208 in Disease Models [1] [5] [6]
Disease Model | Species | Administration Route | Dose/Duration | Key Findings |
---|---|---|---|---|
DSS-induced colitis | Mouse (C57BL/6) | Oral (drinking water) | 10 mg/kg/day, 7 days | Suppressed weight loss, diarrhea, and histological damage; reduced CD4+ T cell activation |
Breast cancer metastasis | Mouse (orthotopic) | Oral | 10 mg/kg/day, 4 weeks | Reduced lung and lymph node metastasis by 70% |
Prostate cancer bone metastasis | Mouse (intracardiac injection) | Not specified | Therapeutic dosing | Delayed median metastasis time from 21 to 29 days; reduced photon tumor burden |
Abdominal aortic aneurysm | Rat (elastase perfusion) | Oral | 10 mg/kg/day, 14 days | Reduced aneurysm diameter by 50%; decreased elastin fragmentation |
Ductus arteriosus constriction | Fetal rat | Orogastric | 10 mg/kg single dose | Promoted physiological constriction |
The multifaceted actions of ONO-AE3-208 underscore the centrality of EP4 signaling in pathological processes and validate receptor-selective antagonism as a viable therapeutic strategy. By precisely targeting this node in the PGE2 signaling network, ONO-AE3-208 offers advantages over non-selective COX inhibitors, avoiding the cardiovascular and gastrointestinal liabilities associated with broad prostaglandin suppression. Ongoing research continues to define its potential applications in diverse pathologies driven by dysregulated PGE2 signaling [1] [6] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0